molecular formula C14H21N3O4S B6617513 tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate CAS No. 1420863-50-8

tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate

Cat. No. B6617513
CAS RN: 1420863-50-8
M. Wt: 327.40 g/mol
InChI Key: WJZKRQHCSGMOPW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate (TSPC) is an organic compound with a unique structure, consisting of a tert-butyl group, a pyrimidine-2-sulfonyl group and a piperidine-1-carboxylate group. It is a versatile compound and has a wide range of applications in organic synthesis and scientific research. In

Mechanism of Action

Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate is an organic compound with a unique structure, and its mechanism of action is not yet fully understood. However, it is known that it is involved in a number of biochemical and physiological processes, including the synthesis of proteins, peptides, and other biologically active compounds. It is also known to be involved in the regulation of gene expression and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate are not yet fully understood. However, it is known to be involved in a number of biochemical and physiological processes, including the synthesis of proteins, peptides, and other biologically active compounds. It is also known to be involved in the regulation of gene expression and the regulation of cell signaling pathways. Additionally, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate in lab experiments include its versatility and its ability to be used in a wide variety of applications. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate in lab experiments is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The future directions for tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research into the synthesis of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate, as well as its solubility in aqueous solutions, could lead to new and improved uses for the compound. Finally, further research into the potential therapeutic and medical applications of tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate could lead to new and improved treatments for various diseases and conditions.

Synthesis Methods

Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with 2-chloro-4-methylpyrimidine in the presence of a base such as sodium hydride or potassium tert-butoxide to form tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The second step involves the removal of the chloride group by reaction with a base such as sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol.

Scientific Research Applications

Tert-butyl 4-(pyrimidine-2-sulfonyl)piperidine-1-carboxylate has been widely used in scientific research as a key intermediate in organic synthesis. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active compounds. It has also been used in the synthesis of peptides and proteins, as well as in the preparation of catalysts and other compounds.

properties

IUPAC Name

tert-butyl 4-pyrimidin-2-ylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)17-9-5-11(6-10-17)22(19,20)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKRQHCSGMOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate

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